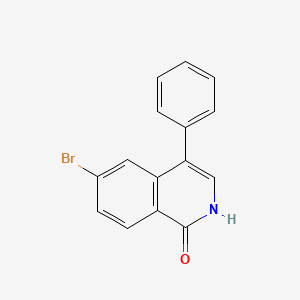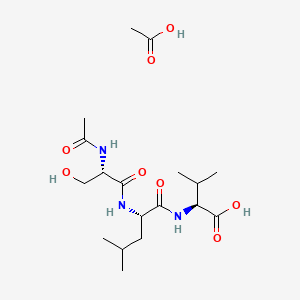
Fas C-Terminal Tripeptide Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fas C-Terminal Tripeptide Acetate is a synthetic peptide compound known for its inhibitory activity on the binding of Fas and Fas-associated phosphatase-1 (FAP-1). The compound has a molecular formula of C18H33N3O8 and a molecular weight of 419.47 g/mol . It is primarily used in scientific research to study apoptosis and related cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fas C-Terminal Tripeptide Acetate involves the sequential coupling of amino acids to form the tripeptide chain. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the formation of the tripeptide, the protecting groups are removed, and the peptide is acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fas C-Terminal Tripeptide Acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states, which are used to study the biological activity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Fas C-Terminal Tripeptide Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of Fas/FAP-1 interactions in apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and autoimmune disorders.
Industry: Developing peptide-based drugs and diagnostic tools.
Wirkmechanismus
Fas C-Terminal Tripeptide Acetate exerts its effects by inhibiting the binding of Fas to Fas-associated phosphatase-1 (FAP-1). This inhibition prevents the dephosphorylation of Fas, thereby promoting Fas-induced apoptosis. The molecular targets involved include the Fas receptor and FAP-1, which are key components of the apoptotic signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fas C-Terminal Tetrapeptide: Another peptide that inhibits Fas/FAP-1 binding but with different amino acid composition.
Fas N-Terminal Tripeptide: A peptide that targets the N-terminal region of Fas.
Fas C-Terminal Pentapeptide: A longer peptide with additional amino acids compared to the tripeptide.
Uniqueness
Fas C-Terminal Tripeptide Acetate is unique due to its specific inhibitory activity on Fas/FAP-1 binding, which makes it a valuable tool for studying apoptosis and related cellular processes. Its well-defined structure and high purity also contribute to its effectiveness in research applications .
Eigenschaften
Molekularformel |
C18H33N3O8 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
InChI-Schlüssel |
KPZYWMLSXUUVOQ-QKWXXBCPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
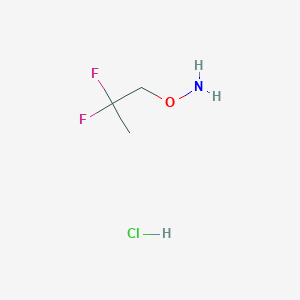
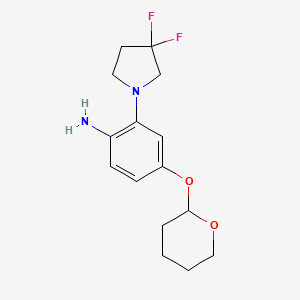
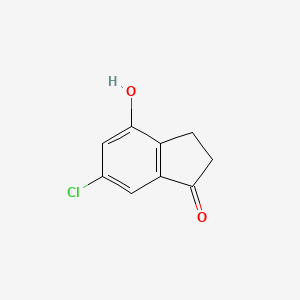

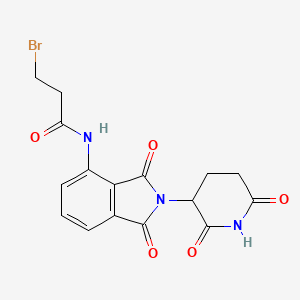
![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
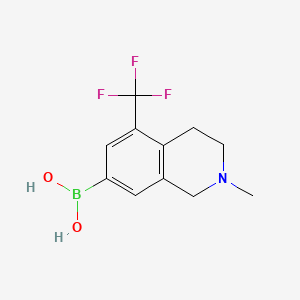
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

